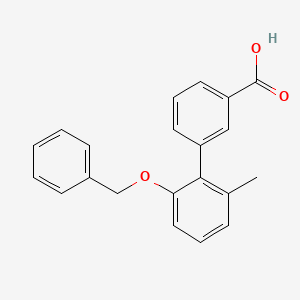

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGKSKKDYFQVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Introduction

This compound is a complex organic molecule featuring a sterically hindered biphenyl core, a common structural motif in pharmacologically active compounds and advanced materials. The synthesis of such unsymmetrical biaryls requires a robust and high-yielding strategy that allows for precise control over the substitution pattern. This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for researchers and scientists in organic synthesis and drug development.

The synthetic approach detailed herein is a multi-step sequence centered around a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy is chosen for its reliability, functional group tolerance, and the commercial availability of the necessary building blocks. The narrative will not only provide step-by-step instructions but also delve into the causality behind experimental choices, ensuring both technical accuracy and practical insight.

Overall Synthetic Strategy

The synthesis is accomplished in three primary stages, starting from the commercially available 2-bromo-6-methylphenol. The strategy involves:

-

Protection of the phenolic hydroxyl group via Williamson ether synthesis to prevent interference in subsequent steps.

-

Construction of the biphenyl backbone using a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between two aromatic rings.[1]

-

Deprotection and formation of the final carboxylic acid through base-catalyzed hydrolysis of an ester precursor.

This linear sequence is designed for efficiency and scalability, with purification steps integrated at critical junctures to ensure the high purity of the final product.

Sources

physicochemical properties of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Introduction

This compound is a complex organic molecule featuring a biphenyl core, which is a common scaffold in medicinal chemistry and materials science. The presence of a carboxylic acid functional group, a methyl group, and a benzyloxy substituent imparts a unique combination of acidic, lipophilic, and aromatic characteristics. A thorough understanding of its physicochemical properties is paramount for any researcher or drug development professional looking to utilize this compound. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and interaction with biological targets.

This guide provides a comprehensive overview of the key . Due to the limited availability of experimental data in peer-reviewed literature, this document combines established theoretical principles with detailed, field-proven experimental protocols for the determination of these properties. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

The foundational information for any chemical compound is its precise molecular structure and associated identifiers.

Chemical Structure:

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(benzyloxy)-6-methyl-[1,1'-biphenyl]-3'-carboxylic acid |

| CAS Number | 1420800-42-5[1] |

| Molecular Formula | C₂₁H₁₈O₃ |

| Molecular Weight | 330.37 g/mol |

| Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3 |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are essential for initial assessments and for guiding experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Scientific Relevance |

| Melting Point | 135-155 °C | Influences solubility, dissolution rate, and formulation strategies. A crystalline solid is expected. |

| Boiling Point | 530.5 ± 45.0 °C | Indicates thermal stability and is relevant for purification methods like distillation, though decomposition may occur at such high temperatures. |

| pKa (acidic) | ~4.0 | The acid dissociation constant is critical for predicting the ionization state at a given pH. As a carboxylic acid, it will be predominantly ionized at physiological pH (7.4), which significantly impacts its solubility and interactions with biological membranes. |

| logP | ~5.5 | The logarithm of the partition coefficient between octanol and water is a key indicator of lipophilicity. A high logP suggests good membrane permeability but potentially poor aqueous solubility. |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be validated through experimentation. The following sections detail robust protocols for determining the key physicochemical parameters of this compound.

Solubility Profile

Causality Behind Experimental Choices: The solubility of a compound in various media is a critical factor for its biological activity and formulation. The structure of this compound, with its large hydrophobic biphenyl and benzyloxy groups, suggests poor solubility in aqueous solutions. However, the carboxylic acid group allows for salt formation in basic conditions, which should enhance aqueous solubility.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 10 mg of the solid compound to each of several labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of the respective solvent:

-

Water

-

0.1 M HCl

-

0.1 M NaOH

-

5% NaHCO₃

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Observation: Vortex each tube for 30 seconds. Observe for dissolution. If not fully dissolved, warm the mixture gently and observe again.

-

Interpretation:

-

Solubility in water is expected to be low.

-

Insolubility in 0.1 M HCl is anticipated as the carboxylic acid will be protonated.

-

Solubility in 0.1 M NaOH and 5% NaHCO₃ is expected due to the formation of the soluble sodium carboxylate salt.[2][3] Effervescence (CO₂ evolution) with NaHCO₃ is a strong confirmation of the carboxylic acid's acidity.[2][3]

-

Good solubility is expected in organic solvents like DMSO, DCM, ethanol, and methanol.

-

Acidity (pKa) Determination by Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][5][6] It directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa for a monoprotic acid.[4]

Experimental Protocol for pKa Determination:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., a methanol/water mixture) to a final concentration of approximately 1-10 mM. The use of a co-solvent is necessary due to the compound's low aqueous solubility.

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[4]

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stirrer in the sample solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the plot).

-

The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[4]

-

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination by Shake-Flask Method

Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for logP determination because it directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol) at equilibrium.[7] This provides a direct measure of its lipophilicity, a critical parameter for predicting its behavior in biological systems.

Experimental Protocol for logP Determination:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Let the phases separate completely. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

logP is the base-10 logarithm of P.

-

Workflow for Shake-Flask logP Determination:

Caption: Workflow for logP determination by the shake-flask method.

Anticipated Spectroscopic Data

While specific spectra are not publicly available, the structure of this compound allows for the prediction of key spectroscopic features.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet region between δ 7.0-8.5 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A singlet at approximately δ 5.0-5.5 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-160 ppm.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70-80 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): An expected peak at m/z = 330.

-

Key Fragments: Loss of the benzyl group (m/z = 91), loss of the benzyloxy group, and decarboxylation are plausible fragmentation pathways.

-

Plausible Synthetic Pathway

A plausible synthetic route to this compound could involve a Suzuki coupling reaction to form the biphenyl core, followed by the introduction of the benzyloxy group.

-

Suzuki Coupling: Reaction of 3-bromobenzoic acid with (2-methoxy-6-methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would yield 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid.

-

Demethylation: The methoxy group can be cleaved to a hydroxyl group using a reagent like boron tribromide (BBr₃).

-

Benzylation: The resulting phenolic hydroxyl group can be converted to the benzyl ether by reaction with benzyl bromide in the presence of a base such as potassium carbonate.

Conclusion

This compound is a molecule with significant potential in scientific research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed framework for understanding and experimentally determining its core physicochemical properties. While a lack of published experimental data necessitates the use of predictive models for initial assessment, the robust and well-established protocols outlined herein provide a clear path for researchers to obtain accurate and reliable data. A thorough characterization of its solubility, pKa, and lipophilicity is the first critical step in unlocking the full potential of this promising compound.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

University of California, Los Angeles. Carboxylic Acid Unknowns and Titration. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Creative Biolabs. Lipophilicity. Available at: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

IS MUNI. Physical Properties: Solubility Classification. Available at: [Link]

-

Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

CAS Number: 1420800-42-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a specialized aromatic carboxylic acid. Due to the limited availability of direct public data on this specific molecule, this document synthesizes information from established chemical principles, data on analogous structures, and general synthetic methodologies to present a scientifically grounded resource for researchers. This guide will cover the compound's structure and properties, a plausible synthetic route with a detailed protocol, analytical characterization methods, and its potential applications in the field of drug discovery, particularly as an intermediate in the synthesis of bioactive molecules.

Introduction: The Significance of Biphenyl Carboxylic Acid Scaffolds

Biphenyl derivatives are a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] The biphenyl moiety offers a rigid scaffold that can be strategically functionalized to interact with biological targets. The inclusion of a carboxylic acid group is also of high significance in drug design, as it can enhance the polarity and hydrophilicity of a molecule, thereby influencing its bioavailability.[2] Biphenyl carboxylic acids have been investigated for a wide range of pharmacological activities, including their use as anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2] The subject of this guide, this compound, combines the biphenyl core with a benzyloxy group, introducing both steric bulk and the potential for specific interactions within a biological system.

Molecular Structure and Physicochemical Properties

The structure of this compound features a biphenyl core with a benzyloxy and a methyl group on one phenyl ring, and a carboxylic acid group on the other.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source/Method |

| CAS Number | 1420800-42-5 | 3[4] |

| Molecular Formula | C21H18O3 | Calculated |

| Molecular Weight | 318.37 g/mol | 5[5] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Proposed Synthesis Workflow

Overall Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[2]

Materials:

-

2-Benzyloxy-6-methylbromobenzene

-

3-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (1M)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Benzyloxy-6-methylbromobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and acidify to pH 2-3 with 1M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques. The expected results are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic aromatic proton signals in the range of 7.0-8.5 ppm. The benzylic protons should appear as a singlet around 5.0-5.5 ppm. The methyl protons will likely be a singlet around 2.0-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons will resonate in the 120-145 ppm range. The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. The benzylic carbon should be in the 65-75 ppm region, and the methyl carbon around 15-25 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be present around 1700 cm⁻¹.

-

C-O stretching bands for the ether linkage will appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations will also be observed.

-

Potential Applications in Drug Discovery

While specific biological activities for this compound are not yet published, its structural features suggest potential applications in drug discovery. A patent has listed this compound as a potential intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors.[7] MAGL inhibitors are being investigated for the treatment of neurodegenerative diseases, neuroinflammation, pain, and cancer.[7]

The biphenyl carboxylic acid scaffold is a versatile starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups to modulate the compound's properties and biological activity. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a free hydroxyl group, a common pharmacophore.

Conclusion

This compound is a specialized chemical entity with potential as a key building block in the synthesis of pharmacologically active compounds. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic methodology based on the robust Suzuki-Miyaura cross-coupling, and a description of the analytical techniques required for its characterization. As research into novel therapeutics continues, the utility of such well-defined molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved from [Link]

- Xu, H., Wu, X., et al. (2014). A synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents. (CN105801444A).

- Piperazine derivatives as MAGL inhibitors. (2022). Google Patents. (US11390610B2).

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. 1420800-42-5|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-methylbiphenyl | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a molecule of interest to researchers in medicinal chemistry and materials science. The guide is designed for scientists and drug development professionals, offering a deep dive into the critical analytical techniques and computational methods required for a thorough structural characterization. We will explore the nuances of this molecule's stereochemistry, particularly the phenomenon of atropisomerism, and detail the experimental and in silico protocols necessary to define its three-dimensional architecture and electronic properties. This document emphasizes the rationale behind methodological choices, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Significance of Substituted Biphenyls

Substituted biphenyls represent a privileged scaffold in medicinal chemistry and materials science. Their unique three-dimensional arrangement, governed by the rotational barrier around the central carbon-carbon single bond, gives rise to a fascinating stereochemical phenomenon known as atropisomerism.[1][2] This axial chirality, stemming from hindered rotation, can lead to enantiomers with distinct biological activities and material properties.[3]

This compound (CAS No. 1420800-42-5) embodies the structural challenges and opportunities inherent in this class of molecules. The presence of bulky ortho-substituents—a benzyloxy and a methyl group—on one of the phenyl rings strongly suggests the potential for stable atropisomers.[1][4] A comprehensive structural analysis is therefore not merely an academic exercise but a critical step in understanding its potential applications. This guide will provide the foundational knowledge and practical protocols to achieve this.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's basic properties is essential before embarking on a detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₃ | - |

| Molecular Weight | 318.37 g/mol | - |

| CAS Number | 1420800-42-5 | - |

Synthesis Outline: The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a suitably substituted phenylboronic acid and a phenyl halide. An alternative approach involves the Grignard reaction of a substituted phenylmagnesium halide with a carbonyl compound, followed by subsequent modifications. For instance, a plausible route could involve the Grignard reaction of (3-benzyloxy-2-methylphenyl)magnesium chloride with carbon dioxide.[5] The precursor, 2-benzyloxy-6-chlorotoluene, can be synthesized from 3-chloro-2-methylphenol and benzyl chloride.[5]

Core Structural Feature: Atropisomerism

The defining structural characteristic of this compound is the expected presence of atropisomers due to restricted rotation around the C1-C1' bond. This arises from the steric hindrance imposed by the ortho-substituents.[1][2]

Experimental Structural Elucidation

A multi-technique approach is essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy:

-

Aromatic Region (approx. 7.0-8.5 ppm): The complex splitting patterns in this region will correspond to the protons on the two phenyl rings. The protons ortho to the carboxylic acid group are expected to be shifted downfield.

-

Benzyloxy Group: The methylene protons (-CH₂-) will likely appear as a singlet around 5.0 ppm. The phenyl protons of the benzyl group will be in the aromatic region.

-

Methyl Group: A singlet corresponding to the methyl protons (-CH₃) is expected around 2.3 ppm.[5]

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear in the range of 165-175 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-145 ppm region. The carbon bearing the benzyloxy group and the carbons ortho and para to the substituents will show distinct chemical shifts.

-

Methylene Carbon: The benzyloxy methylene carbon will be observed around 70 ppm.

-

Methyl Carbon: The methyl carbon will appear upfield, typically around 20 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If atropisomers are present and interconverting at a rate comparable to the NMR timescale, peak broadening may be observed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the connectivity between the two phenyl rings and the substituents.

-

-

Variable Temperature (VT) NMR: To study the rotational barrier between the atropisomers. By acquiring spectra at different temperatures, the coalescence temperature can be determined, from which the energy barrier to rotation (ΔG‡) can be calculated.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z 318). Aromatic carboxylic acids generally show a prominent molecular ion peak.[7]

-

Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation pathway for carboxylic acids, resulting in a peak at m/z 301.[7][8]

-

Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation leading to a peak at m/z 273.[7][8]

-

Loss of Benzyl Group ([M-C₇H₇]⁺): Cleavage of the benzyloxy group to give a peak at m/z 227.

-

Tropylium Ion (C₇H₇⁺): A very common and stable fragment from the benzyl group at m/z 91.

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Acquire the mass spectrum, ensuring adequate resolution to distinguish between isotopes.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the presence of key functional groups and the overall structure.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[9][10] For this compound, this technique can unambiguously determine the dihedral angle between the phenyl rings and the packing of the molecules in the crystal lattice. A study on the closely related 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid revealed a dihedral angle of 26.09° between the biphenyl rings.[11]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[12][13]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles (including the critical biphenyl dihedral angle), and intermolecular interactions such as hydrogen bonding and π-π stacking.

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to complement experimental data and to probe aspects of molecular structure and energetics that are not directly accessible through experiments.[14][15]

Key Computational Analyses:

-

Conformational Analysis: To identify the lowest energy conformers and to map the potential energy surface for rotation around the biphenyl C-C bond. This allows for the theoretical calculation of the rotational energy barrier.

-

Geometry Optimization: To obtain the optimized molecular geometry in the gas phase, which can be compared with the solid-state structure from X-ray crystallography. The optimized structure of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid has been shown to be in good agreement with its crystal structure.[11]

-

Spectroscopic Prediction: To calculate theoretical NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

-

Electronic Properties: To calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO gap is 4.3337 eV.[11]

-

Hirshfeld Surface Analysis: This analysis, based on the electron distribution, can be used to visualize and quantify intermolecular interactions in the crystal lattice. For the analogous 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, H···H, H···C, and H···O interactions were found to be the major contributors to crystal packing.[11]

Protocol for DFT Calculations:

-

Model Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[11]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculations: Calculate the desired properties (NMR shifts, HOMO/LUMO, etc.) using the optimized geometries.

Conclusion

The structural analysis of this compound is a multifaceted endeavor that requires the synergistic application of spectroscopic, crystallographic, and computational techniques. The presence of bulky ortho-substituents makes the study of its atropisomerism a central theme. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of this and related substituted biphenyl compounds. This detailed structural knowledge is paramount for understanding the molecule's properties and for its rational application in drug discovery and materials science.

References

-

Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

-

Slideshare. Biphenyl derivatives & Atropisomerism. [Link]

-

ACS Publications. (2022, November 7). Biocatalytic Enantioselective Synthesis of Atropisomers. [Link]

-

PubMed. (2004, May 3). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ACS Publications. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

-

Research Square. (2010, December 1). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

-

ACS Publications. (2018, August 10). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

-

ACS Publications. (1995, March 1). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. Method of analysis of carboxylic acid by mass spectrometry.

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

Whitman College. GCMS Section 6.12. [Link]

-

National Institutes of Health. (2024, May 15). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

-

Computational Chemistry Highlights. (2016, February 12). Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study. [Link]

-

Organic Chemistry Portal. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Link]

-

PubChem. 4-Benzyloxy-biphenyl. [Link]

-

DSpace@MIT. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. [Link]

-

Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

ACS Publications. Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. [Link]

-

MDPI. (2022, November 23). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

-

ResearchGate. X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... [Link]

-

ChemRxiv. Rapid Prediction of Conformationally-Dependent DFT-Level De- scriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. [Link]

-

Semantic Scholar. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]

- Google Patents. Production of biphenyl carboxylic acid compounds.

- Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

National Institutes of Health. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. [Link]

-

National Institutes of Health. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. [Link]

-

PubMed Central. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

Hindawi. Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. [Link]

-

International Journal of Trend in Scientific Research and Development. The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. [Link]

Sources

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 3. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchwith.stevens.edu [researchwith.stevens.edu]

- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 6. Computational Chemistry Highlights: Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study [compchemhighlights.org]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 11. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. How To [chem.rochester.edu]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the potential mechanism of action of a specific, yet understudied, derivative: 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid. In the absence of direct experimental data for this molecule, this document synthesizes information from structurally related compounds to propose a hypothesized mechanism of action. By analyzing its key structural features—the biphenyl core, the ortho-methyl and benzyloxy groups, and the meta-positioned carboxylic acid—we can infer potential biological targets and signaling pathways. This guide will explore these possibilities, grounded in established structure-activity relationships, and propose a comprehensive research framework for the empirical validation of its biological activity.

Structural Analysis and a Mechanistic Hypothesis

The chemical structure of this compound reveals several key features that likely govern its pharmacological profile. The biphenyl core provides a rigid scaffold, while the substituents dictate its interaction with biological targets.[1]

-

The Biphenyl Scaffold: This core structure is prevalent in numerous pharmacologically active compounds, contributing to their binding affinity through hydrophobic and pi-stacking interactions.[2]

-

The Carboxylic Acid Group: This functional group is crucial for the biological activity of many drugs, often acting as a key hydrogen bond donor and acceptor, or forming ionic interactions with receptor sites.[3] In many biphenyl derivatives, the presence and position of the carboxylic acid are critical for their pharmacological effects.[2]

-

The Benzyloxy Group: This bulky, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The benzyloxy moiety is a known pharmacophore in various drug classes, contributing to binding with targets such as monoamine oxidase-B and sodium channels.[4][5] Its presence suggests potential interactions within hydrophobic pockets of target proteins.

-

The Ortho-Methyl Group: The methyl group at the 2-position introduces steric hindrance, which can restrict the rotation of the biphenyl rings. This conformational constraint can enhance the selectivity of the compound for a specific receptor or enzyme by locking it into a bioactive conformation.

Based on these structural motifs and the known activities of related biphenyl carboxylic acid derivatives, we can propose several plausible mechanisms of action for this compound.

Hypothesized Mechanism 1: Anti-inflammatory Activity via COX Inhibition

Many biphenyl carboxylic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[6] The carboxylic acid is essential for this activity, mimicking the arachidonic acid substrate. The biphenyl scaffold can fit into the hydrophobic channel of the COX active site. The benzyloxy and methyl groups could enhance binding affinity and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Hypothesized Mechanism 2: Anticancer Activity

Recent studies have shown that some biphenyl carboxylic acid derivatives exhibit potent anticancer activity.[6] For instance, a benzyloxy-substituted biphenyl carboxylic acid demonstrated significant cytotoxicity against breast cancer cell lines, with molecular docking studies suggesting it binds to the estrogen receptor alpha.[6] Another possibility is the allosteric inhibition of the EGFR tyrosine kinase, a mechanism proposed for other 4'-hydroxybiphenyl-4-carboxylic acid derivatives.[7]

Hypothesized Mechanism 3: Modulation of Ion Channels or Transporters

The structural similarity to certain neurological drugs suggests a potential role in modulating ion channels. The "benzyloxyphenyl pharmacophore" has been identified as a structural unit that promotes the slow inactivation of sodium channels.[5] Alternatively, given that some biphenyl carboxylic acids are potent URAT1 inhibitors, this compound could potentially act on urate transporters, suggesting a therapeutic application in gout.[8]

Proposed Experimental Validation Workflow

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a series of in-silico, in-vitro, and cell-based assays.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

In-Silico Target Prediction

The initial step involves computational methods to predict potential biological targets.[9][10]

Protocol: Molecular Docking and Target Fishing

-

3D Structure Generation: Generate a 3D conformer of this compound using computational chemistry software.

-

Target Database Screening: Utilize inverse docking platforms (e.g., PharmMapper, SuperPred) to screen the molecule against a database of known protein structures.

-

Prioritization of Targets: Rank the potential targets based on docking scores, binding energies, and biological relevance to the hypothesized mechanisms.

In-Vitro Validation

Based on the in-silico predictions, a panel of in-vitro assays should be conducted to confirm direct interactions with the prioritized targets.

Protocol: COX Inhibition Assay

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Conditions: Incubate the enzymes with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Protocol: Estrogen Receptor Binding Assay

-

Receptor Preparation: Use purified human estrogen receptor alpha (ERα).

-

Competitive Binding: Perform a competitive radioligand binding assay using [3H]-estradiol and varying concentrations of the test compound.

-

Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for ERα.

Cell-Based Functional Assays

To understand the compound's effect in a biological context, cell-based assays are essential.

Protocol: Cancer Cell Cytotoxicity Assay

-

Cell Lines: Utilize human breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative).[6]

-

Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's cytotoxic potency.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothesized In-Vitro Activity Profile

| Assay | Target | Predicted Outcome (IC50/Ki) |

| COX Inhibition | COX-1 | > 10 µM |

| COX-2 | < 1 µM | |

| Receptor Binding | Estrogen Receptor α | 1-5 µM |

| Ion Channel Modulation | Voltage-gated Na+ Channel | Potentiation of slow inactivation |

| Transporter Inhibition | URAT1 | < 10 µM |

Concluding Remarks and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, the structural analysis and comparison with related compounds provide a strong foundation for a targeted investigation. The proposed workflow, combining in-silico, in-vitro, and cell-based approaches, offers a robust strategy to uncover its pharmacological profile. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of biphenyl carboxylic acid derivatives.

References

-

Antifungal Activity of Biphenyl-4-Carboxylic Acid Derived Esters. (URL: [Link])

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (URL: [Link])

-

Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (URL: [Link])

-

In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (URL: [Link])

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (URL: [Link])

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (URL: [Link])

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (URL: [Link])

-

Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (URL: [Link])

-

Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. (URL: [Link])

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

-

The Role of Functional Groups in Drug–Receptor Interactions. (URL: [Link])

-

Functional group contributions to drug-receptor interactions. (URL: [Link])

-

Computational/in silico methods in drug target and lead prediction. (URL: [Link])

-

Carboxylic acid analogues of tamoxifen: (Z)-2-[p-(1, 2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine. Estrogen receptor affinity and estrogen antagonist effects in MCF-7 cells. (URL: [Link])

-

In Silico Search for Drug Targets of Natural Compounds. (URL: [Link])

-

In silico pharmacology for drug discovery: applications to targets and beyond. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. wpage.unina.it [wpage.unina.it]

- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 8. mdpi.com [mdpi.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Biphenyl Carboxylic Acids: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract

Substituted biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their inherent structural rigidity, coupled with the versatile chemical handle of the carboxylic acid group, provides a robust framework for the design of targeted therapeutics. This in-depth technical guide synthesizes the current understanding of this chemical class, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse pharmacological actions, and the experimental methodologies pivotal for their evaluation. We will explore their established roles as anti-inflammatory and anticancer agents, and delve into emerging applications in metabolic diseases, bone resorption, and beyond, supported by quantitative data, detailed protocols, and mechanistic insights.

Introduction: The Biphenyl Carboxylic Acid Core

The biphenyl moiety, consisting of two interconnected phenyl rings, is a cornerstone in the design of bioactive molecules. Its rigid nature helps in pre-organizing substituents for optimal interaction with biological targets. The addition of a carboxylic acid group not only imparts acidic properties, influencing pharmacokinetic parameters like solubility and bioavailability, but also serves as a key interaction point with various enzymes and receptors. This combination has given rise to a plethora of pharmacologically active compounds, including well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal. The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitution on the biphenyl rings, leading to a wide array of biological activities.

Synthetic Strategies: Building the Biphenyl Core

The construction of the substituted biphenyl carboxylic acid scaffold is a critical first step in the exploration of its biological potential. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent and versatile method for synthesizing biphenyl carboxylic acids. This palladium-catalyzed reaction efficiently forms the crucial C-C bond between an aryl halide (or triflate) and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted aryl halide (e.g., a bromobenzoic acid derivative) (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired substituted biphenyl carboxylic acid.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: General workflow for the synthesis of substituted biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling.

Alternative Synthetic Routes

While the Suzuki-Miyaura reaction is predominant, other methods such as the Ullmann condensation and Friedel-Crafts acylation offer alternative pathways to the biphenyl core, particularly for specific substitution patterns.[1] The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method, though it often requires harsh reaction conditions.[2] Friedel-Crafts acylation can be used to introduce a keto-acid functionality which can then be further modified.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted biphenyl carboxylic acids have emerged as a promising class of anticancer agents, with various derivatives demonstrating potent activity against a range of cancer cell lines.

Mechanism of Action

The anticancer effects of these compounds are often multifaceted, targeting key pathways involved in cell cycle progression and survival.

-

Cell Cycle Arrest: Some derivatives, such as the fascaplysin analogue CA224 (Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide), have been shown to inhibit cyclin-dependent kinase 4 (Cdk4).[1][3] Cdk4, in complex with cyclin D1, is a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of Cdk4 leads to cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.[1] Interestingly, CA224 also induces a G2/M phase block by inhibiting tubulin polymerization.[1][3]

-

Induction of Apoptosis: Many biphenyl carboxylic acid derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through various mechanisms, including the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitors p21 and p27.[1][3]

-

EGFR Inhibition: Allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another promising strategy. Certain 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been designed to bind to an allosteric site on EGFR, offering a way to overcome resistance to traditional ATP-competitive inhibitors.[4]

Caption: Mechanisms of anticancer activity of substituted biphenyl carboxylic acids.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | MCF-7 (Breast) | 10.14 ± 2.05 | [5] |

| MDA-MB-231 (Breast) | 10.78 ± 2.58 | [5] | |

| 3j (Benzyloxy derivative) | MCF-7 (Breast) | 9.92 ± 0.97 | [5] |

| MDA-MB-231 (Breast) | 9.54 ± 0.85 | [5] | |

| Tamoxifen (Standard) | MCF-7 (Breast) | - | [5] |

| MDA-MB-231 (Breast) | - | [5] | |

| Compound S4 | HCT-116 (Colorectal) | Comparable to Erlotinib | [4] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds and a standard reference drug (e.g., Tamoxifen) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several biphenyl carboxylic acid derivatives are known for their potent anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary mechanism of action for many anti-inflammatory biphenyl carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of anti-inflammatory action via COX inhibition.

In Vivo Evaluation

The anti-inflammatory activity of these compounds is often assessed in animal models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Emerging Biological Activities

The therapeutic potential of substituted biphenyl carboxylic acids extends beyond cancer and inflammation. Recent research has uncovered their activity in several other important areas.

Antifungal Activity

Ester derivatives of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic Candida species.[2] For instance, ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate have shown promising antifungal effects.[2]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.

Bone Resorption Inhibition

Certain biphenyl carboxylic acid derivatives have been identified as novel antiresorptive agents for the treatment of osteoporosis. These compounds inhibit osteoclast formation and function without adversely affecting osteoblasts, the cells responsible for bone formation. One such compound, ABD350, has been shown to prevent ovariectomy-induced bone loss in mice. The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial for osteoclast development.

Caption: Proposed mechanism of action for inhibiting osteoclastogenesis.

URAT1 Inhibition for Gout

More recently, biphenyl carboxylic acids have been investigated as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout. By inhibiting URAT1, these compounds promote the excretion of uric acid.

| Compound | URAT1 Inhibition IC₅₀ (µM) | Reference |

| A1 | 0.93 | |

| B21 | 0.17 | |

| Benzbromarone (Standard) | Comparable or inferior to B21 |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of biphenyl carboxylic acids and their biological activity is crucial for rational drug design. Key SAR insights include:

-

Substitution Pattern: The position and nature of substituents on the biphenyl rings significantly influence activity. For example, in some anticancer derivatives, a benzyloxy group at a specific position enhanced cytotoxicity.

-

Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, acting as a key binding group. Its modification, for instance, through esterification, can lead to different biological activities, such as antifungal properties.[2]

-

Conformation: The twist angle between the two phenyl rings can affect how the molecule fits into a binding pocket. Steric hindrance from ortho-substituents can impact this conformation and, consequently, the biological activity.

Conclusion and Future Perspectives

Substituted biphenyl carboxylic acids are a versatile and enduringly important class of compounds in drug discovery. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance. Future research will likely focus on:

-

Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Novel Biological Targets: Exploring the activity of this scaffold against new and emerging therapeutic targets.

-

Optimized Pharmacokinetics: Modifying the structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

The continued exploration of the vast chemical space around the biphenyl carboxylic acid core, guided by a deeper understanding of SAR and mechanistic biology, holds immense promise for the development of the next generation of targeted therapies.

References

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (URL: )

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (URL: )

- Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224)

- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. (URL: )

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )

- Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm

- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed. (URL: )

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed. (URL: )

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

- Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone form

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a - SciSpace. (URL: )

- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. (URL: )

- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry. (URL: )

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: )

- (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- Synthesis, radiosynthesis, in vitro and preliminary in vivo evaluation of biphenyl carboxylic and hydroxamic matrix metalloproteinase (MMP) inhibitors as potential tumor imaging agents - PubMed. (URL: )

- Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. (URL: )

- Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (URL: )

- Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone - Oxford Academic. (URL: )

- (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)

- Biological deeds of Biphenyl deriv

- The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conform

- Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PubMed. (URL: )

Sources

conformational analysis of 2-methylbiphenyl derivatives

An In-depth Technical Guide to the Conformational Analysis of 2-Methylbiphenyl Derivatives

Abstract

The constrained rotation around the central carbon-carbon single bond in ortho-substituted biphenyls gives rise to a unique form of stereoisomerism known as atropisomerism. These axially chiral molecules are of profound importance in medicinal chemistry, catalysis, and materials science, where their fixed, three-dimensional architecture dictates their function. This guide provides a comprehensive exploration of the , a archetypal system for studying this phenomenon. We will delve into the underlying principles of atropisomerism, the factors governing rotational stability, and the synergistic analytical techniques—Dynamic NMR Spectroscopy, X-ray Crystallography, and Computational Modeling—used to characterize these fascinating molecules. This document is intended for researchers, scientists, and drug development professionals seeking both a foundational understanding and practical, field-proven insights into the analysis of this critical structural motif.

The Principle of Atropisomerism in 2-Methylbiphenyls

Biphenyl, in its unsubstituted form, experiences a relatively low barrier to rotation (approximately 6.0-8.3 kJ/mol) around the central C-C bond, allowing for rapid interconversion between its twisted conformers at room temperature.[1] However, the introduction of substituents at the ortho positions (2, 2', 6, and 6') dramatically alters this dynamic.

The presence of even a single methyl group at the 2-position introduces significant steric hindrance.[2][3] This steric clash between the substituent and the ortho-hydrogens of the adjacent ring destabilizes the planar conformation required for free rotation.[4][5] As a result, the molecule adopts a twisted, non-planar ground state. If the substitution pattern prevents the molecule from being superimposable on its mirror image, and the energy barrier to rotation is high enough to prevent interconversion, isolable enantiomers known as atropisomers can exist.[6][7][8] This phenomenon, resulting from hindered rotation about a single bond, is termed atropisomerism (from the Greek, a = not, tropos = turn).[8]

For atropisomers to be stable and separable at room temperature, the activation energy for racemization must generally be between 16 to 19 kcal/mole.[9] The 2-methylbiphenyl scaffold serves as an excellent platform for studying the subtle interplay of forces that govern this rotational barrier.

Caption: Atropisomers interconvert via a high-energy planar transition state.

Core Factors Governing Conformational Stability

The magnitude of the rotational energy barrier (ΔG‡) is not static; it is a function of several structural and electronic parameters. Understanding these factors is crucial for designing molecules with desired conformational lifetimes.

-

Steric Hindrance : This is the dominant factor. The size of the ortho-substituents is directly proportional to the rotational barrier. A 2-methyl group provides a significant barrier, and adding more or larger groups, such as in 2,2'-dimethylbiphenyl or 2,6-dimethylbiphenyl, increases the barrier substantially.[3][4][10] The steric repulsion arises not merely from a single hydrogen-hydrogen interaction but from the collective interactions of the entire ortho C-H region.[5]

-

Electronic Effects : While secondary to steric effects, the electronic nature of substituents can modulate the rotational barrier. Electron-donating or withdrawing groups can alter the π-conjugation between the rings, which influences the single-bond character of the pivotal C-C bond.[11][12] However, this influence is generally more subtle than steric effects.

-

Structural Constraints : Incorporating the biphenyl unit into a larger ring system, such as a cyclophane, can physically prevent rotation.[11][13] This strategy is often used to create conformationally locked structures for specific applications in host-guest chemistry or materials science.

The following table summarizes representative rotational barriers, illustrating the impact of substitution.

| Compound | Other Substituents | Rotational Barrier (ΔG‡) kcal/mol | Primary Influencing Factor |

| Biphenyl | None | ~1.5 - 2.0[1] | Minimal H-H repulsion |

| 2-Methylbiphenyl | None | ~12[10] | Steric (CH₃ vs. H) |

| 2,2'-Dimethylbiphenyl | 2'-Methyl | > 25[1] | High Steric (CH₃ vs. CH₃) |

| 2,2'-Difluorobiphenyl | 2'-Fluoro | ~13-15 | Steric (F vs. F) |